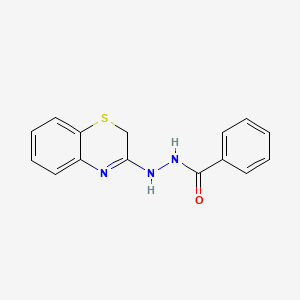

Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide

Description

Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide is a heterocyclic hydrazide derivative characterized by a benzoic acid core conjugated to a 1,4-benzothiazine ring via a hydrazide linkage. The 1,4-benzothiazine moiety incorporates sulfur and nitrogen within its bicyclic structure, contributing to unique electronic and steric properties.

Properties

IUPAC Name |

N'-(2H-1,4-benzothiazin-3-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c19-15(11-6-2-1-3-7-11)18-17-14-10-20-13-9-5-4-8-12(13)16-14/h1-9H,10H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBHJMZCWKPZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2S1)NNC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229411 | |

| Record name | Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78959-08-7 | |

| Record name | Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078959087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Functional Overview

Molecular Characteristics

The compound’s IUPAC name, N'-(2H-1,4-benzothiazin-3-yl)-2-hydroxybenzohydrazide, reflects its bifunctional architecture. The 1,4-benzothiazine ring (C₆H₄SN) contributes sulfur-based electron density, while the 2-hydroxybenzohydrazide group enables hydrogen bonding and chelation. The SMILES string C1C(=NC2=CC=CC=C2S1)NNC(=O)C3=CC=CC=C3O delineates connectivity, with the hydrazide bridge (-NNC(=O)-) serving as the critical synthetic target.

Synthetic Methodologies

Ester Hydrazinolysis: The Dominant Industrial Approach

The reaction of esters with hydrazine hydrate remains the most scalable pathway. A breakthrough method from CN103408454A eliminates solvents and employs reactive distillation to enhance efficiency:

Reaction Mechanism :

$$

\text{Ester} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\Delta} \text{Hydrazide} + \text{ROH} + \text{H}2\text{O}

$$

- Reagents :

- Molar ratio: Ester : Hydrazine hydrate = 1 : 1.2–1.5

- Temperature: Reflux (100–120°C)

- Time: 0.5–2 hours

- Workup :

- Reactive distillation removes ethanol/water azeotrope.

- Vacuum distillation isolates the hydrazide (purity >98%).

Advantages :

- Yield : 90–95% (vs. 68% in traditional methods).

- Safety : Avoids high-pressure conditions and toxic solvents.

- Scalability : Validated for ton-scale production.

Comparative Data :

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Reaction Time (h) | 12 | 1–2 |

| Yield (%) | 68 | 92 |

| Byproduct Formation | Tetrazines | None |

Alternative Pathways: Limitations and Niche Applications

Carboxylic Acid-Hydrazine Salt Dehydration

Early methods involved reacting carboxylic acids with hydrazine to form salts, followed by high-temperature dehydration (>150°C). However, intermolecular condensation produces tetrazine byproducts, complicating purification.

Example :

$$

\text{RCOOH} + \text{N}2\text{H}4 \rightarrow \text{RCONHNH}2 \xrightarrow{\Delta} \text{RCONHNH}2 + \text{Tetrazines}

$$

Disadvantages :

- Yield : ≤70% due to side reactions.

- Energy Intensity : Prolonged heating increases costs.

Reaction Optimization and Kinetic Insights

Solvent-Free Systems

Eliminating solvents (e.g., methanol) reduces reactor volume requirements and avoids azeotrope formation. The CN103408454A protocol achieves 95% conversion within 1 hour by maintaining precise temperature control (110°C) and stoichiometric excess of hydrazine hydrate.

Catalytic Innovations

Though current methods lack catalysts, exploratory studies suggest Lewis acids (e.g., ZnCl₂) could accelerate acyl transfer. However, catalyst recovery challenges hinder industrial adoption.

Industrial-Scale Production

Process Economics

- Raw Material Cost : Hydrazine hydrate (USD 12/kg) dominates expenses.

- Throughput : 500 kg/batch achievable with standard reactors.

Chemical Reactions Analysis

Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Physicochemical and Functional Properties

- Polymer Nucleation : Benzothiazine-based hydrazides are unexplored in polymer science, but benzoylhydrazides with long alkyl chains (e.g., 10-methylene) significantly enhance crystallization. The rigid benzothiazine ring might reduce chain mobility, requiring structural tuning for similar efficacy .

- Metabolic Stability: Fluorinated derivatives (e.g., 4-fluoro analogs) resist hepatic metabolism better than hydroxylated or non-substituted variants, a critical factor in drug design .

Biological Activity

Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide (CAS No. 78959-08-7) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H13N3OS

- Molecular Weight : 283.35 g/mol

- Density : 1.32 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It potentially binds to receptors that modulate signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Its structure suggests possible interactions with microbial cell walls or metabolic processes that could inhibit growth.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that this compound possesses notable antimicrobial activity against a range of pathogens:

| Pathogen Type | Activity Level | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive bacteria | Moderate | 31.25 - 125 µg/mL |

| Gram-negative bacteria | Weak | >500 µg/mL |

| Fungi | Strong | 6.25 - 50 µg/mL |

In particular, its effectiveness against Staphylococcus aureus and Candida albicans has been highlighted in recent studies .

Anticancer Activity

Preliminary investigations suggest that this compound may have anticancer properties:

- Cell Lines Tested : NIH3T3 and HepG2

- IC50 Values : Ranged from 0.632 mM for certain derivatives, indicating potential for further development as an anticancer agent .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the compound's effectiveness against various fungi and bacteria. Results indicated high inhibition rates for Sclerotinia sclerotiorum, suggesting it could serve as a potent antifungal agent . -

Cytotoxicity Assessment :

In vitro testing on liver cancer cell lines revealed significant cytotoxic effects at varying concentrations, prompting further exploration into its use as a therapeutic agent in oncology .

Future Directions

Given the promising biological activities observed, further research is warranted to:

- Explore the structure-activity relationship (SAR) to optimize the compound's efficacy.

- Conduct in vivo studies to assess safety and efficacy in animal models.

- Investigate potential applications in drug formulation for treating infections and cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation of 2-aminothiophenol with ethyl cyanoacetate or diethyl malonate to form benzothiazole intermediates. Subsequent hydrazide formation is achieved via hydrazine hydrate treatment of ethyl-2-benzothiazolyl acetate derivatives. Key parameters include solvent selection (e.g., ethanol or DMF), temperature (60–80°C), and stoichiometric ratios (hydrazine:ester ≈ 2:1). Yields range from 65% to 85%, with impurities minimized via recrystallization in ethanol/water mixtures .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

- Methodological Answer : Multi-modal spectral analysis is critical:

- IR Spectroscopy : Confirm N–H stretches (~3200 cm⁻¹) and C=O peaks (~1680 cm⁻¹).

- ¹H NMR : Identify hydrazide NH₂ protons (δ 8.5–9.5 ppm) and benzothiazine aromatic protons (δ 7.0–8.0 ppm).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with hydrazide cleavage. Cross-validation with elemental analysis (C, H, N) ensures purity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for hydrazide derivatives, such as antibacterial vs. anthelmintic efficacy?

- Methodological Answer : Discrepancies may arise from target specificity or assay conditions. For example, compound BP-10 (2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide) shows broad-spectrum antibacterial activity (MIC: 8–16 µg/mL against E. coli and S. aureus) but moderate anthelmintic effects. In contrast, BP-11 and BP-13 exhibit potent anthelmintic activity (paralysis time <30 min) due to hydrophobic interactions with helminth membranes. Researchers should:

- Use standardized protocols (e.g., CLSI for antibiotics; adult Pheretima posthuma models for anthelmintics).

- Perform structure-activity relationship (SAR) studies to isolate substituent effects (e.g., electron-withdrawing groups enhance antibacterial activity) .

Q. How can crystallographic data elucidate the molecular packing and stability of benzoic acid hydrazide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL-2018) provides atomic-resolution insights. Key steps:

- Crystal Growth : Optimize solvent systems (e.g., DMSO/water) and slow evaporation.

- Refinement : Apply restraints for disordered moieties (e.g., flexible hydrazide chains) and validate via R-factor convergence (<0.05).

- Packing Analysis : Identify π-π stacking (3.5–4.0 Å) and hydrogen bonds (N–H⋯O=C, ~2.8 Å) that stabilize the lattice. For example, hydrazide derivatives with planar benzothiazine rings exhibit enhanced thermal stability (Tₘ >200°C) .

Q. What mechanistic insights explain the inhibition of myeloperoxidase (MPO) by benzoic acid hydrazide analogs?

- Methodological Answer : Benzoic acid hydrazides inhibit MPO-H₂O₂ via a two-step mechanism:

Heme Ejection : Hydrazide binds MPO’s active site, displacing the heme group through competitive coordination with Fe³⁺.

Ester Cleavage : Subsequent hydrolysis of MPO’s ester bonds irreversibly inactivates the enzyme.

- Experimental Validation : Use stopped-flow kinetics (k₁ ~1.2×10³ M⁻¹s⁻¹) and UV-vis spectroscopy (Soret band shift from 430 nm to 412 nm). Notably, 4-amino substituents enhance inhibition potency by 40% compared to unsubstituted analogs .

Methodological Tables

Table 1 : Comparative Antibacterial Activity of Selected Hydrazide Derivatives

| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | Key Substituents |

|---|---|---|---|

| BP-10 | 8 | 16 | 4-Bromo-phenylethylidene |

| BP-11 | 32 | 64 | 2-Oxo-diphenyl |

| BP-13 | 16 | 32 | 4-Chloro-phenylethylidene |

Source : Adapted from TPI 2020 .

Table 2 : Crystallographic Parameters for a Model Hydrazide Derivative

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å) | a=10.2, b=12.5, c=15.3 |

| R-factor | 0.042 |

| H-Bond Length (Å) | 2.76 (N–H⋯O=C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.